molecular formula C9H9N3O B6334489 3-Methyl-1-pyridin-4-yl-1H-pyrazol-5-ol, 98% CAS No. 1565057-90-0

3-Methyl-1-pyridin-4-yl-1H-pyrazol-5-ol, 98%

Cat. No. B6334489
CAS RN: 1565057-90-0
M. Wt: 175.19 g/mol
InChI Key: ILEGKXVFMGJFCQ-UHFFFAOYSA-N
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Description

3-Methyl-1-pyridin-4-yl-1H-pyrazol-5-ol, 98% (3MPP) is an organic compound with a molecular formula of C7H8N2O. It is a colorless, odorless solid with a melting point of 160-162°C. 3MPP is a versatile chemical and has been used in a variety of applications, including as a pharmaceutical intermediate, a catalyst in organic synthesis, and a reagent in analytical chemistry.

Mechanism of Action

3-Methyl-1-pyridin-4-yl-1H-pyrazol-5-ol, 98% acts as a nucleophile in many organic reactions. It can act as a leaving group in substitution reactions, as an electrophile in electrophilic aromatic substitution reactions, and as a nucleophile in nucleophilic aromatic substitution reactions. Additionally, 3-Methyl-1-pyridin-4-yl-1H-pyrazol-5-ol, 98% can act as a catalyst in the formation of various heterocycles, such as 1,2,3-triazoles, 1,2,4-triazoles, and 1,3,4-triazoles.
Biochemical and Physiological Effects
3-Methyl-1-pyridin-4-yl-1H-pyrazol-5-ol, 98% has not been extensively studied for its biochemical and physiological effects. However, it is known to be a weak inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Inhibition of COX-2 can lead to reduced inflammation and pain. Additionally, 3-Methyl-1-pyridin-4-yl-1H-pyrazol-5-ol, 98% has been found to have an anticonvulsant effect in animal studies.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Methyl-1-pyridin-4-yl-1H-pyrazol-5-ol, 98% in lab experiments include its low cost, its availability in a variety of forms, and its versatility in organic synthesis. Additionally, it is relatively non-toxic and has a low vapor pressure, making it safer to use than other compounds. The limitations of using 3-Methyl-1-pyridin-4-yl-1H-pyrazol-5-ol, 98% in lab experiments include its low solubility in water and its low boiling point, which can make it difficult to use in certain reactions.

Future Directions

Future research on 3-Methyl-1-pyridin-4-yl-1H-pyrazol-5-ol, 98% could focus on its potential therapeutic applications, such as its ability to inhibit COX-2 and its anticonvulsant effects. Additionally, further research could focus on its use as a catalyst in organic synthesis, as well as its potential use in the synthesis of polymers, such as polyurethanes and polyamides. Additionally, research could focus on improving the synthesis methods for 3-Methyl-1-pyridin-4-yl-1H-pyrazol-5-ol, 98%, such as developing a method that yields a higher yield of product. Finally, research could focus on the safety and toxicity of 3-Methyl-1-pyridin-4-yl-1H-pyrazol-5-ol, 98%, as it is not well-studied in this regard.

Synthesis Methods

3-Methyl-1-pyridin-4-yl-1H-pyrazol-5-ol, 98% can be synthesized by a number of methods, including the reaction of pyridine with ethyl acetoacetate in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This method results in a yield of approximately 90%. Additionally, 3-Methyl-1-pyridin-4-yl-1H-pyrazol-5-ol, 98% can be synthesized from the reaction of pyridine with ethyl acetoacetate in the presence of an alkaline catalyst, such as sodium hydroxide or potassium hydroxide. This method results in a yield of approximately 95%.

Scientific Research Applications

3-Methyl-1-pyridin-4-yl-1H-pyrazol-5-ol, 98% has been used for a number of scientific research applications, including as a reagent in organic synthesis, as a catalyst in organic synthesis, and as a pharmaceutical intermediate. It has also been used in the synthesis of a number of compounds, such as 1,2,3-triazoles, 1,2,4-triazoles, and 1,3,4-triazoles. Additionally, 3-Methyl-1-pyridin-4-yl-1H-pyrazol-5-ol, 98% has been used in the synthesis of polymers, such as polyurethanes and polyamides.

properties

IUPAC Name

5-methyl-2-pyridin-4-yl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-7-6-9(13)12(11-7)8-2-4-10-5-3-8/h2-6,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEGKXVFMGJFCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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